molecular formula C28H22N2O3 B10812449 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B10812449
M. Wt: 434.5 g/mol
InChI Key: KKFOCULDYZFJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C28H22N2O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O3/c31-24-15-18(17-8-2-1-3-9-17)14-23-26(24)27(30-22-12-6-5-11-21(22)29-23)20-16-33-25-13-7-4-10-19(25)28(20)32/h1-13,16,18,27,29-30H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFOCULDYZFJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=COC5=CC=CC=C5C4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic molecule belonging to the benzodiazepine class. Its structure incorporates a chromenone moiety and a hexahydrobenzo[b][1,4]benzodiazepine core, suggesting potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O2C_{24}H_{24}N_2O_2, with a molecular weight of approximately 372.46 g/mol. The structure features multiple functional groups that may influence its biological activity.

Research indicates that benzodiazepines generally exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. The specific interactions of 6-(4-Oxochromen-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one with these receptors remain to be fully elucidated. However, preliminary studies suggest it may exhibit both anxiolytic and anticonvulsant properties similar to other compounds in its class.

1. CNS Activity

A study examining related benzodiazepine derivatives reported significant central nervous system (CNS) activity. The introduction of specific substituents on the benzodiazepine structure enhanced their efficacy in taming and sedative activities comparable to diazepam .

3. Structure-Activity Relationship (SAR)

The biological activity of benzodiazepines is heavily influenced by their structural characteristics. For instance:

  • Substituents : The presence of electron-withdrawing groups (e.g., halogens) has been shown to enhance activity .
  • Ring Modifications : Modifications to the chromenone and benzodiazepine rings can significantly alter pharmacological effects.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various benzodiazepine derivatives and evaluated their biological activities. Among them was a compound structurally related to our target compound which exhibited significant anxiolytic effects in rodent models .

Case Study 2: Toxicology Assessment

In toxicity assessments conducted on related compounds within the benzodiazepine family, the acute LD50 values were reported to be higher than 3000 mg/kg in mice for certain derivatives . This suggests a potentially favorable safety profile for similar compounds.

Data Table: Comparative Biological Activity

Compound NameStructureAnxiolytic ActivityAnticonvulsant ActivityLD50 (mg/kg)
DiazepamDiazepamHighModerate>3000
6-(4-Oxochromen...)Target CompoundTBDTBDTBD
1-(4'-Aminophenyl)...Related CompoundModerateHigh12.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.